molecular formula C17H18BrN3O3 B2655654 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 1448063-03-3

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No. B2655654
CAS RN: 1448063-03-3
M. Wt: 392.253
InChI Key: QGRCBCXRZPPQIS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromopyridinyl group, a piperidinyl group, and an isoxazolyl group . It is related to a class of compounds known as pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyridinyl group would likely contribute to the compound’s polarity, the piperidinyl group would introduce a cyclic structure, and the isoxazolyl group would add additional heteroatoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom and the various ring structures would likely make it relatively heavy and possibly quite polar .

Scientific Research Applications

Antimicrobial Activity

Research on similar compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has demonstrated antimicrobial properties. These compounds have shown efficacy against pathogenic bacterial and fungal strains, suggesting that derivatives like the one could be explored for antimicrobial applications (Mallesha & Mohana, 2014).

Antiproliferative Activity

Another study focused on a compound synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole evaluated for antiproliferative activity. The study detailed the structural characteristics and potential for biological activity, indicating that compounds with isoxazole and piperidine components could have applications in cancer research (Prasad et al., 2018).

Crystal Structure Analysis

The crystal structure of related compounds, such as adducts involving piperidin-1-yl methanone, has been analyzed to understand the molecular configuration and interactions. These studies contribute to the knowledge base required for the design and synthesis of new compounds with specific properties (Revathi et al., 2015).

Synthetic Methodologies

Research has also focused on the synthesis of related compounds, providing methodologies that could be applicable for synthesizing (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone. These methodologies offer insights into the chemical reactions and conditions favorable for producing similar compounds with potential therapeutic or material applications (Rui, 2010).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it exhibits promising activity, such as the related pyrimidine derivatives, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c18-13-2-1-7-19-16(13)23-12-5-8-21(9-6-12)17(22)14-10-15(24-20-14)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRCBCXRZPPQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

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